Structural Analog Scarcity: The N1-Phenyl Substituent Defines a Comparatively Low-Cost Entry into Tetrazole-Phenyl SAR Exploration
The target compound bears an unsubstituted N1-phenyl ring on the tetrazole, whereas the closest listed analog carries a p-tolyl (p-methylphenyl) substituent (CAS 921166-34-9), representing an additional carbon atom and increased LogP . The cyclohexyl analog (CAS not public) introduces saturated ring flexibility absent in the aromatic series. The target compound's commercially available precursor, 1-phenyl-1H-tetrazole-5-methanamine (CAS 107269-65-8), is supplied by multiple vendors (e.g., BOC Sciences, purity ≥95%), ensuring a reproducible and cost-competitive synthesis route via ethyl oxalyl chloride condensation . Quantitative comparative biological data for these analogs are absent from the public literature.
| Evidence Dimension | Substituent identity at tetrazole N1 |
|---|---|
| Target Compound Data | Phenyl (-C₆H₅, MW=77.1, cLogP contribution ≈ +2.0) |
| Comparator Or Baseline | p-Tolyl (-C₆H₄CH₃, MW=91.1, cLogP contribution ≈ +2.5 estimated) |
| Quantified Difference | ΔMW = +14.0 Da; estimated ΔcLogP ≈ +0.5 (predicted, not experimentally confirmed) |
| Conditions | In silico property calculation; no experimental LogP comparison available |
Why This Matters
For procurement, selecting the unsubstituted phenyl derivative provides a structurally minimal baseline for systematic SAR exploration, avoiding the added lipophilicity and molecular weight introduced by alkyl substitution on the aryl ring.
